molecular formula C11H11ClN2O4 B5846213 4-(4-chloro-2-nitrobenzoyl)morpholine

4-(4-chloro-2-nitrobenzoyl)morpholine

Cat. No. B5846213
M. Wt: 270.67 g/mol
InChI Key: MTHNSFLMWKYCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-2-nitrobenzoyl)morpholine is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is commonly referred to as CNB-Morpholine and is a derivative of nitrobenzoyl. CNB-Morpholine has been found to exhibit a wide range of biochemical and physiological effects that make it an important tool for researchers in various fields.

Mechanism of Action

CNB-Morpholine exerts its inhibitory effect on enzymes such as HDACs and sirtuins by binding to the active site of the enzyme and preventing its activity. This results in the modulation of gene expression and the regulation of various cellular processes.
Biochemical and Physiological Effects:
CNB-Morpholine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. CNB-Morpholine has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-Morpholine is its potent inhibitory effect on enzymes such as HDACs and sirtuins. This makes it an important tool for researchers studying various diseases and cellular processes. However, one limitation of CNB-Morpholine is its potential toxicity. It is important for researchers to use appropriate safety measures when working with this compound.

Future Directions

There are several future directions for the study of CNB-Morpholine. One potential application is in the development of new therapies for various diseases such as cancer and neurodegenerative disorders. Researchers are also interested in exploring the potential of CNB-Morpholine as a tool for studying the regulation of gene expression and cellular processes. Additionally, there is a need for further research to determine the safety and efficacy of CNB-Morpholine in humans.

Synthesis Methods

The synthesis of CNB-Morpholine involves the reaction of 4-chloro-2-nitrobenzoic acid with morpholine in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

CNB-Morpholine has been extensively studied for its potential application in scientific research. It has been found to be a potent inhibitor of various enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a crucial role in the regulation of gene expression and have been implicated in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Sirtuins are enzymes that are involved in the regulation of aging and have been linked to various age-related diseases.

properties

IUPAC Name

(4-chloro-2-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-8-1-2-9(10(7-8)14(16)17)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHNSFLMWKYCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810995
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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